molecular formula C17H24N4O2 B12299859 Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate

Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate

Cat. No.: B12299859
M. Wt: 316.4 g/mol
InChI Key: URWSIHUGDGFSLG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This forms methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids. The final step involves hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects such as the modulation of signaling pathways involved in cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate is unique due to its specific pyrazolo[1,5-a]pyrimidine core, which imparts distinct biological activities compared to other similar compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research .

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 4-(6-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24N4O2/c1-12-11-18-14-5-8-19-21(14)15(12)13-6-9-20(10-7-13)16(22)23-17(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3

InChI Key

URWSIHUGDGFSLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=CC=N2)N=C1)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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